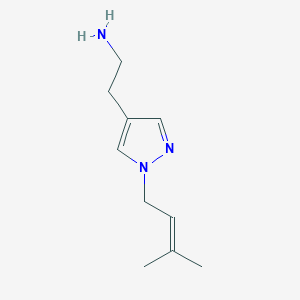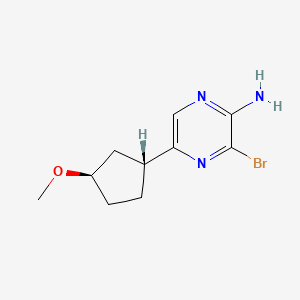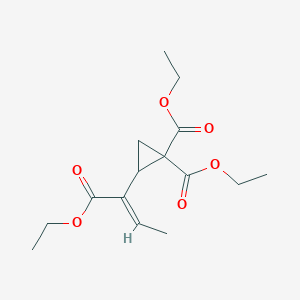
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopropane ring and multiple ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable diene precursor followed by esterification reactions. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylacetamide (DMAc) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester functional groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The cyclopropane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate: A similar compound with slight variations in the ester groups.
Ethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate: Another related compound with different ester substituents.
Uniqueness
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate is unique due to its specific ester configuration and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H22O6 |
|---|---|
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
diethyl 2-[(E)-1-ethoxy-1-oxobut-2-en-2-yl]cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H22O6/c1-5-10(12(16)19-6-2)11-9-15(11,13(17)20-7-3)14(18)21-8-4/h5,11H,6-9H2,1-4H3/b10-5+ |
InChI-Schlüssel |
DJCXPADCIBWQOC-BJMVGYQFSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C)/C1CC1(C(=O)OCC)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=CC)C1CC1(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


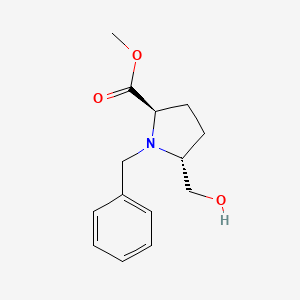

![1-Oxa-5-azaspiro[5.5]undecane](/img/structure/B13343592.png)
![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
![4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)
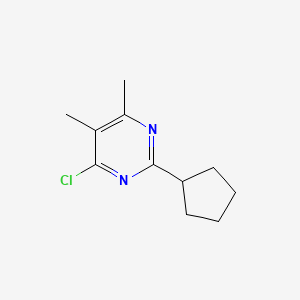
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)

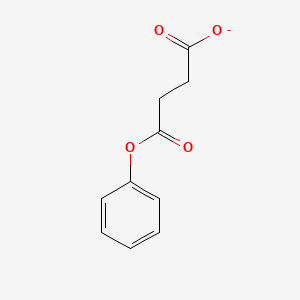
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
